molecular formula C24H16ClF4NO4 B8610819 P4Q-391

P4Q-391

Cat. No.: B8610819
M. Wt: 493.8 g/mol
InChI Key: NNNAUTBFAMPSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P4Q-391 is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, fluoro, methoxy, and trifluoromethoxy groups. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P4Q-391 typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro, fluoro, methoxy, and trifluoromethoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using thionyl chloride, while the methoxy group can be introduced through methylation using methyl iodide.

    Coupling Reactions: The phenoxy and phenyl groups are introduced through coupling reactions such as the Ullmann reaction or Suzuki coupling, which involve the use of palladium or copper catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

P4Q-391 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core or the substituents, leading to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

P4Q-391 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of P4Q-391 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(2-fluoro-4-(4-methoxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
  • 6-chloro-3-(2-fluoro-4-(4-hydroxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
  • 6-chloro-3-(2-fluoro-4-(4-ethoxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one

Uniqueness

The presence of the trifluoromethoxy group in P4Q-391 imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound more effective in crossing biological membranes and more resistant to metabolic degradation, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C24H16ClF4NO4

Molecular Weight

493.8 g/mol

IUPAC Name

6-chloro-3-[2-fluoro-4-[4-(trifluoromethoxy)phenoxy]phenyl]-7-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C24H16ClF4NO4/c1-12-22(23(31)17-10-18(25)21(32-2)11-20(17)30-12)16-8-7-15(9-19(16)26)33-13-3-5-14(6-4-13)34-24(27,28)29/h3-11H,1-2H3,(H,30,31)

InChI Key

NNNAUTBFAMPSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=C(C=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried Schlenk tube was flame-dried and backfilled with argon (X3). The tube was then charged with 6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline (0.3 g, 0.8 mmol), Pd(PPh3)4 (0.08 g, 10 mol %), and 2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid (0.375 g, 1.2 mmol). A rubber septum was then placed on the tube and 2M Na2CO3 (3 mL), DMF (15 mL), were added. The tube was then purged of air by argon for about 1 minute, while stirring and then heated at 90° C. until completion by HPLC analysis ˜3 h. After completion, reaction was boiled with 1:1 MeOH/CHCl3, and filtered over celite. The celite was then rinsed with boiling hot DMF. The filtrate was then evaporated on silica gel purified via flash chromatography (33% EtOAc in Hexane). The resulting amorphous solid (0.48 g, 52%) was then dissolved in 4.8 mL of AcOH and 4.8 mL of HBr. This solution was refluxed for 1.5 h. The reaction was poured onto ice and water. The resulting solid was filtered via filtration and recrystallized from DMF twice (0.2 g, 44%).
Name
6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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